TG6-10-1

Neuroinflammation CNS Drug Discovery Pharmacokinetics

Researchers investigating EP2-mediated neuroinflammation in CNS disease models (Alzheimer‘s, TBI, epilepsy) must validate target engagement with a brain-permeable tool. Unlike TG4-155 (plasma t½ 0.6 h, brain:plasma 0.3), TG6-10-1 has a 2.7-fold longer half-life (1.6 h) and 5.3-fold higher brain penetration (brain:plasma 1.6), enabling consistent target occupancy with less frequent dosing. In the pilocarpine SE model, only TG6-10-1 reduced delayed mortality and prevented BBB opening. With 300-fold selectivity over EP subtypes and a defined IC50 of 1.75 µM, this is the validated EP2 antagonist for longitudinal in vivo CNS research. Immediate stock from quality-assured suppliers; specifications verified by quantitative evidence.

Molecular Formula C23H23F3N2O4
Molecular Weight 448.4 g/mol
Cat. No. B611318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTG6-10-1
SynonymsTG6-10-1;  TG 6-10-1;  TG-6-10-1;  TP6101;  TP-6101;  TP 6101.
Molecular FormulaC23H23F3N2O4
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCN2C3=CC=CC=C3C=C2C(F)(F)F
InChIInChI=1S/C23H23F3N2O4/c1-30-18-12-15(13-19(31-2)22(18)32-3)8-9-21(29)27-10-11-28-17-7-5-4-6-16(17)14-20(28)23(24,25)26/h4-9,12-14H,10-11H2,1-3H3,(H,27,29)/b9-8+
InChIKeyWUYOECAJFJFUFC-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TG6-10-1: A Brain-Permeable, Highly Selective EP2 Receptor Antagonist for In Vivo Neuroinflammation Research


TG6-10-1 (CAS 1415716-58-3) is a small-molecule, competitive antagonist of the prostaglandin E2 (PGE2) receptor subtype EP2 [1]. It is an analog of the EP2 antagonist TG4-155, but was specifically developed to overcome the pharmacokinetic limitations of its predecessor for in vivo CNS applications . TG6-10-1 is characterized by its brain permeability, high selectivity across the prostanoid receptor family, and proven efficacy in multiple rodent models of neurological disease [2].

Why EP2 Antagonist Substitution Without TG6-10-1-Specific Validation Risks Experimental Failure


Not all EP2 antagonists are functionally interchangeable for in vivo CNS research. Critical physicochemical and pharmacokinetic properties vary dramatically even among compounds within the same class. For instance, while both TG6-10-1 and its predecessor TG4-155 are potent EP2 antagonists, TG4-155 exhibits a very short plasma half-life (0.6 h) and limited brain penetration (brain:plasma ratio of 0.3), making it unsuitable for many CNS disease models that require sustained target engagement . Conversely, the structurally distinct EP2 antagonist PF-04418948 demonstrates good oral bioavailability but lacks the specific brain permeability profile documented for TG6-10-1 . Therefore, substituting a different EP2 antagonist without direct experimental validation introduces significant risk of variable target occupancy and, consequently, divergent or null biological outcomes. The quantitative evidence below establishes the specific, verifiable parameters where TG6-10-1 is a differentiated tool compound.

TG6-10-1 Quantitative Differentiation: A Comparator-Based Evidence Guide for Procuring Scientists


TG6-10-1 vs. TG4-155: Superior CNS Pharmacokinetics for In Vivo Neuroinflammation Models

TG6-10-1 was developed to address the pharmacokinetic shortcomings of the first-generation EP2 antagonist TG4-155. While TG4-155 is a potent compound, its very short plasma half-life and low brain penetration limit its utility for chronic CNS disease models. TG6-10-1 demonstrates a substantially improved pharmacokinetic profile [1].

Neuroinflammation CNS Drug Discovery Pharmacokinetics

TG6-10-1 vs. TG4-155: 5.3-Fold Higher Brain-to-Plasma Ratio for CNS Target Engagement

Effective target engagement in the central nervous system requires adequate drug exposure in the brain. TG6-10-1 demonstrates significantly superior brain penetration compared to its predecessor TG4-155. The brain-to-plasma concentration ratio is a key metric for assessing a compound's ability to cross the blood-brain barrier and reach its target in the CNS .

Blood-Brain Barrier CNS Pharmacology Brain Penetration

TG6-10-1 vs. In-Class EP2 Antagonists: A Differentiated Prostanoid Receptor Selectivity Profile

Functional selectivity is crucial for isolating the biological role of the EP2 receptor. TG6-10-1 exhibits a quantifiable, multi-tiered selectivity profile against other human prostanoid receptors. While it shows the highest selectivity (>300-fold) over EP3, EP4, and IP receptors, its selectivity over EP1 is 100-fold, and importantly, its selectivity over the DP1 receptor is only 10-fold [1]. This is a key distinction, as other EP2 antagonists like TG4-155 demonstrate a much higher selectivity for EP2 over DP1 (e.g., 4730-fold) . The differential selectivity over DP1 is a specific, quantifiable parameter that scientists must consider when interpreting data, particularly in systems where DP1 receptor cross-talk may be a confounding factor.

Receptor Selectivity GPCR Pharmacology Target Engagement

TG6-10-1 vs. Multiple EP2 Antagonists: Comparative Potency in Neuroblastoma Cell Assay

In a direct comparative study of EP2 antagonists in SK-N-AS neuroblastoma (NB) cells, TG6-10-1 exhibited an intermediate potency. It was more potent than the dual antagonist SID26671393 but notably less potent than the first-generation compound TG4-155 [1]. This specific rank order of potency is critical for selecting the appropriate tool compound concentration for in vitro studies.

Neuroblastoma In Vitro Pharmacology Potency Comparison

Optimal Research Applications for TG6-10-1 Based on Quantified Differentiation


In Vivo Models of Status Epilepticus and Seizure-Induced Neuroinflammation

The compound's proven in vivo efficacy in the mouse pilocarpine model, where it reduced delayed mortality, accelerated weight recovery, and prevented blood-brain barrier opening, makes it the primary tool compound for studying EP2-mediated neuroinflammation following prolonged seizures [1]. Its 1.6 h half-life and 1.6 brain:plasma ratio are specifically suited for these acute-to-subacute intervention models, where TG4-155's 0.6 h half-life would be a major limitation.

Mechanistic Studies Requiring Sustained CNS Target Engagement

In any research program investigating the role of EP2 in chronic CNS disorders (e.g., Alzheimer's disease models, traumatic brain injury), TG6-10-1 is the preferred choice over TG4-155 due to its 5.3-fold higher brain penetration and 2.7-fold longer half-life [1]. This superior pharmacokinetic profile enables more consistent target engagement with less frequent dosing, which is essential for long-term efficacy studies.

In Vitro Functional Antagonism in Neuroblastoma Cell Lines

For in vitro studies in SK-N-AS or related neuroblastoma cell lines, researchers can confidently use TG6-10-1 at concentrations between 1-10 µM based on its established IC50 of 1.75 µM for inhibiting PGE2-induced cAMP production [1]. Its defined rank-order potency among other EP2 antagonists (less potent than TG4-155, more potent than SID26671393) provides a clear benchmark for experimental design and data interpretation.

EP2-Specific Studies in Peripheral Systems Where DP1 Confounding is Minimal

Given its 10-fold selectivity over the DP1 receptor (compared to TG4-155's 4730-fold selectivity), TG6-10-1 is optimally deployed in experimental systems where DP1 receptor expression is low or its potential confounding activity is controlled for [1]. This allows researchers to leverage its superior in vivo properties while mitigating the risk of DP1-mediated off-target effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for TG6-10-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.